3'-Chloro-3'-deoxyuridine

Descripción general

Descripción

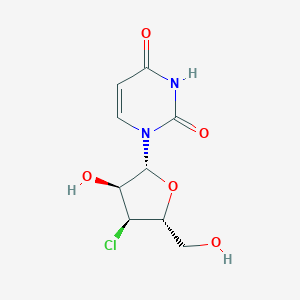

3’-Chloro-3’-deoxyuridine is a halogenated nucleoside analog, structurally related to uridine. It is characterized by the substitution of a chlorine atom at the 3’ position of the deoxyribose sugar, replacing the hydroxyl group. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3’-deoxyuridine typically involves the halogenation of deoxyuridine. One common method includes the use of phosphorus pentachloride (PCl5) to promote the gem-dichlorination of 2’- and 3’-deoxynucleosides . The reaction conditions generally involve the controlled addition of PCl5 to suitably protected ketodeoxynucleoside intermediates, facilitating the formation of the chlorinated product.

Industrial Production Methods: Industrial production of 3’-Chloro-3’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: 3’-Chloro-3’-deoxyuridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of uracil derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted uridine derivatives can be formed.

Oxidation Products: Oxidized forms of uridine, such as uracil-5-carboxylic acid.

Reduction Products: Reduced forms of uridine, such as dihydro-uridine derivatives.

Aplicaciones Científicas De Investigación

3’-Chloro-3’-deoxyuridine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and as a reagent in various organic reactions.

Biology: The compound is employed in studies of DNA synthesis and repair mechanisms. It is incorporated into DNA during replication, allowing researchers to track cell proliferation and DNA damage.

Medicine: 3’-Chloro-3’-deoxyuridine is investigated for its potential antiviral and anticancer properties. Its ability to interfere with DNA synthesis makes it a candidate for therapeutic applications.

Industry: The compound is used in the development of diagnostic assays and as a standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of 3’-Chloro-3’-deoxyuridine involves its incorporation into DNA in place of thymidine. This substitution disrupts normal DNA synthesis and repair processes, leading to the inhibition of cell proliferation. The compound targets DNA polymerases and other enzymes involved in DNA replication, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells .

Comparación Con Compuestos Similares

Bromodeoxyuridine (BrdU): A brominated analog of deoxyuridine used in similar applications.

Iododeoxyuridine (IdU): An iodinated analog with antiviral properties.

Ethynyl deoxyuridine (EdU): A modified nucleoside used in cell proliferation assays.

Uniqueness: 3’-Chloro-3’-deoxyuridine is unique due to its specific halogenation at the 3’ position, which imparts distinct chemical properties compared to other halogenated nucleosides. This unique structure allows for specific interactions with DNA polymerases and other enzymes, making it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

3'-Chloro-3'-deoxyuridine (CldUrd) is a nucleoside analog that has garnered significant attention in the field of cancer research due to its unique biological properties and potential therapeutic applications. This article explores the biological activity of CldUrd, including its mechanisms of action, efficacy in various cancer models, and relevant case studies.

Chemical Structure and Properties

CldUrd is a halogenated derivative of deoxyuridine, characterized by the substitution of a chlorine atom at the 3' position of the sugar moiety. This modification alters its interaction with nucleic acid synthesis pathways, making it a valuable compound in cancer therapy.

CldUrd primarily exerts its biological effects through the following mechanisms:

- Inhibition of DNA Synthesis : CldUrd competes with deoxyuridine for incorporation into DNA, leading to chain termination during DNA replication. This property is particularly useful in targeting rapidly dividing cancer cells.

- Induction of Cytotoxicity : Once incorporated into DNA, CldUrd can induce cytotoxic effects through the activation of cellular stress responses and apoptosis pathways.

- Selective Targeting : CldUrd has shown preferential activity against certain cancer cell lines, making it a candidate for targeted therapies.

In Vitro Studies

Numerous studies have demonstrated the cytotoxic effects of CldUrd on various cancer cell lines:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for CldUrd vary across different cancer types. For instance, studies report IC50 values ranging from 1 to 10 µM for colorectal and breast cancer cell lines, indicating potent activity against these malignancies .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Colorectal Cancer | 2.5 |

| Breast Cancer | 5.0 |

| Lung Cancer | 8.0 |

In Vivo Studies

In vivo studies further corroborate the efficacy of CldUrd:

- Tumor Xenograft Models : In mouse models bearing human tumor xenografts, administration of CldUrd resulted in significant tumor regression compared to control groups. Notably, combinations with other chemotherapeutic agents enhanced its antitumor effects .

Case Study 1: Combination Therapy

A clinical trial evaluated the efficacy of CldUrd in combination with standard chemotherapy in patients with advanced colorectal cancer. The results indicated that patients receiving CldUrd alongside fluorouracil exhibited improved overall survival rates compared to those receiving fluorouracil alone .

Case Study 2: Resistance Mechanisms

Research has also focused on understanding resistance mechanisms to CldUrd. A study identified mutations in thymidine kinase as a significant factor contributing to resistance in certain leukemia cell lines. This finding underscores the importance of genetic profiling in optimizing treatment regimens involving CldUrd .

Safety and Toxicity Profile

While CldUrd demonstrates promising antitumor activity, its safety profile is crucial for clinical application:

- Adverse Effects : Common side effects include myelosuppression, gastrointestinal disturbances, and fatigue. Monitoring blood counts is essential during treatment to manage these adverse effects effectively.

Propiedades

IUPAC Name |

1-[(2R,3S,4S,5R)-4-chloro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSUZFLOJSMXTE-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172153 | |

| Record name | 3'-Chloro-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18810-36-1 | |

| Record name | 3'-Chloro-3'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018810361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Chloro-3'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.